molecular formula C10H9NO3 B8655183 Methyl 3-methyl-1,2-benzisoxazole-6-carboxylate

Methyl 3-methyl-1,2-benzisoxazole-6-carboxylate

Cat. No. B8655183
M. Wt: 191.18 g/mol
InChI Key: VEOUYCMGDQTISB-UHFFFAOYSA-N
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Patent
US06828330B2

Procedure details

Methyl 3-hydroxy-4-[N-hydroxyethanimidoyl]benzoate (250 mg, 1.19 mmole) is combined with triphenylphosphine (446 mg, 1.7 mmole) in 14 ml dry THF in a dry flask under nitrogen. The solution is treated slowly dropwise with N,N′-diethylazidodicarboxylate (268 mL, 1.7 mmole) in 10 ml dry THF. The reaction is stirred 4 h at rt. The volatiles are removed in vacuo and the residue is chromatographed over 30 g silica gel (230-400 mesh) eluting with 10% EtOAc/hexane. The appropriate fractions are combined and concentrated to provide 125 mg (55%) of methyl 3-methyl-1,2-benzisoxazole-6-carboxylate slightly contaminated (<10%) with methyl 4-acetyl-3-hydroxybenzoate. 1H NMR (CDCl3) δ 2.64, 4.00, 7.70, 8.01, 8.25 ppm.
Name
Methyl 3-hydroxy-4-[N-hydroxyethanimidoyl]benzoate
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
446 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-diethylazidodicarboxylate
Quantity
268 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12](=[N:14][OH:15])[CH3:13])[C:5]([O:7][CH3:8])=[O:6].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[CH3:13][C:12]1[C:11]2[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=2[O:15][N:14]=1

Inputs

Step One
Name
Methyl 3-hydroxy-4-[N-hydroxyethanimidoyl]benzoate
Quantity
250 mg
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1C(C)=NO
Name
Quantity
446 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N,N′-diethylazidodicarboxylate
Quantity
268 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred 4 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over 30 g silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with 10% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NOC2=C1C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.